molecular formula C15H22BrN3O2 B8182847 tert-Butyl 4-((5-bromopyridin-3-yl)methyl)piperazine-1-carboxylate

tert-Butyl 4-((5-bromopyridin-3-yl)methyl)piperazine-1-carboxylate

Cat. No.: B8182847
M. Wt: 356.26 g/mol
InChI Key: PPJNIDNUXDWRCZ-UHFFFAOYSA-N
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Description

tert-Butyl 4-((5-bromopyridin-3-yl)methyl)piperazine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, a bromopyridine moiety, and a piperazine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of tert-Butyl 4-((5-bromopyridin-3-yl)methyl)piperazine-1-carboxylate typically involves the reaction of 5-bromopyridine-2-carbaldehyde with 1-Boc-piperazine in the presence of dichloromethane and acetic acid. Sodium triacetoxyborohydride is then added to the mixture to facilitate the reaction . This method is commonly used in laboratory settings to produce the compound in small quantities.

Chemical Reactions Analysis

tert-Butyl 4-((5-bromopyridin-3-yl)methyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 4-((5-bromopyridin-3-yl)methyl)piperazine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-((5-bromopyridin-3-yl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with various enzymes and receptors, modulating their activity. The piperazine ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

tert-Butyl 4-((5-bromopyridin-3-yl)methyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications.

Properties

IUPAC Name

tert-butyl 4-[(5-bromopyridin-3-yl)methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)19-6-4-18(5-7-19)11-12-8-13(16)10-17-9-12/h8-10H,4-7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJNIDNUXDWRCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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